molecular formula C16H27NO2S B14487958 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile CAS No. 63888-66-4

4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile

Cat. No.: B14487958
CAS No.: 63888-66-4
M. Wt: 297.5 g/mol
InChI Key: NMBXKWKQMMLJCC-UHFFFAOYSA-N
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Description

4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile is an organosulfur compound characterized by the presence of a methanesulfinyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile typically involves the reaction of methanesulfinyl chloride with appropriate precursors under controlled conditions. One common method involves the use of methyl disulfide and acetic anhydride, followed by chlorination to produce methanesulfinyl chloride . This intermediate can then be reacted with other compounds to form the desired product.

Industrial Production Methods

Industrial production of methanesulfinyl compounds often involves large-scale chlorination processes, where methane reacts with sulfuryl chloride in a radical reaction . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing agents: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.

    Nucleophiles: Alcohols, amines, and thiols are typical nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted methanesulfinyl compounds.

Scientific Research Applications

4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

63888-66-4

Molecular Formula

C16H27NO2S

Molecular Weight

297.5 g/mol

IUPAC Name

4-methylsulfinyl-5-oxopentadec-14-enenitrile

InChI

InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-12-15(18)16(20(2)19)13-11-14-17/h3,16H,1,4-13H2,2H3

InChI Key

NMBXKWKQMMLJCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C(CCC#N)C(=O)CCCCCCCCC=C

Origin of Product

United States

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